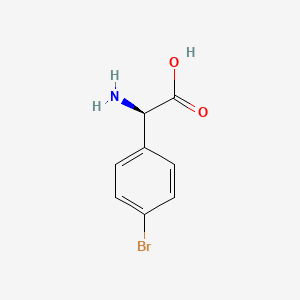

(R)-2-Amino-2-(4-bromophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Executive Summary & Chemical Identity

(R)-2-Amino-2-(4-bromophenyl)acetic acid, also known as (R)-4-bromophenylglycine, is a non-proteinogenic amino acid characterized by a chiral

Its dual functionality—combining a chemically versatile aryl bromide handle with a standard amino acid backbone—allows for orthogonal functionalization. The aryl bromide enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate complex biaryl amino acids without disturbing the chiral center, provided appropriate protection strategies are employed.

Chemical Identity Matrix

| Property | Detail |

| IUPAC Name | (2R)-2-Amino-2-(4-bromophenyl)acetic acid |

| Common Name | (R)-4-Bromophenylglycine |

| CAS Number | 1260220-71-0 (R-isomer); 71079-03-3 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 230.06 g/mol |

| SMILES | NC1=CC=C(Br)C=C1 |

| Appearance | White to off-white crystalline powder |

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and purification protocols.

| Parameter | Value / Characteristic | Context & Implications |

| Melting Point | 273–274 °C (dec.)[1] | High melting point indicates a strong crystal lattice typical of zwitterionic amino acids. Decomposition occurs upon melting. |

| Solubility | Amphoteric | Soluble in acidic (1M HCl) and basic (1M NaOH) aqueous solutions. Poor solubility in neutral water and most organic solvents (EtOH, DCM) due to zwitterionic character. |

| pKa (Est.) | pKa | The electron-withdrawing bromine atom (Hammett |

| Chirality | (R)-Enantiomer | The (R)-configuration is often required for biological activity in peptidomimetics, contrasting with the natural (L)-amino acids. |

Synthesis & Manufacturing: Enantiomeric Resolution

While asymmetric Strecker synthesis is possible, the most robust and scalable industrial route involves the synthesis of the racemic mixture followed by enzymatic resolution. This method ensures high enantiomeric excess (>99% ee) and allows for the recycling of the undesired (S)-isomer.

Mechanistic Workflow

The process begins with a standard Strecker synthesis to form the racemic amino acid. To enable enzymatic resolution, the amine is protected as an acetamide. An aminoacylase enzyme (typically Aspergillus origin) selectively hydrolyzes the (L)-acetyl derivative, leaving the desired (R)-N-acetyl-4-bromophenylglycine intact. This is subsequently separated and hydrolyzed to yield the free amino acid.

Caption: Chemo-enzymatic workflow for the production of high-purity (R)-4-bromophenylglycine.

Reactivity Profile & Derivatization

The core value of this compound in drug discovery lies in its orthogonal reactivity . The molecule possesses three distinct reactive centers:

-

Carboxylic Acid: Esterification, amide coupling.

-

Primary Amine: Protection (Boc, Fmoc), reductive amination.

-

Aryl Bromide: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

The "Protect-then-Couple" Strategy

Direct metal-catalyzed coupling on the free amino acid is problematic due to catalyst poisoning by the free amine and solubility issues. A reliable protocol requires protecting the amino acid functionality before engaging the aryl bromide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a biaryl amino acid derivative from (R)-4-bromophenylglycine.

-

Protection (Step A):

-

Convert the free acid to the methyl ester (SOCl

, MeOH) and the amine to the N-Boc derivative (Boc -

Result: Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-bromophenyl)acetate.

-

-

Coupling (Step B):

-

Reagents: N-Boc-4-Br-Phg-OMe (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

(0.05 eq), K -

Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas thoroughly with Argon.

-

Conditions: Heat at 80–90 °C for 4–12 hours under Argon.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO

-

-

Deprotection (Step C - Optional):

-

Hydrolysis of ester (LiOH, THF/H

O) and removal of Boc (TFA/DCM) yields the free biaryl amino acid.

-

Caption: Orthogonal reactivity map highlighting the "Protect-then-Couple" vs. "Late-Stage Diversification" pathways.

Applications in Drug Development[8]

-

Non-Natural Peptide Synthesis: Incorporation into peptide chains to restrict conformational flexibility or enhance proteolytic stability. The bulky bromophenyl group provides hydrophobic interactions within receptor binding pockets.

-

Cross-Coupling Precursor: The bromine atom serves as a "handle" for late-stage functionalization. Libraries of biaryl amino acids can be generated from a single precursor to probe Structure-Activity Relationships (SAR).

-

Chiral Resolution Agent: In some contexts, the pure amino acid is used to resolve racemic amines or alcohols via diastereomeric salt formation.

Safety & Handling

-

Hazards: Classified as an Irritant (H315, H319, H335).[2] Causes skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Handling: Avoid dust formation. Use in a fume hood to prevent inhalation. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalysts. Retrieved from [Link]

-

Thermo Scientific Chemicals. (2025).[3] 4-Bromo-DL-phenylglycine Safety Data Sheet. Retrieved from [Link]

Sources

(R)-2-Amino-2-(4-bromophenyl)acetic acid CAS number

Technical Whitepaper: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Executive Summary & Identity Profile

This compound (commonly referred to as (R)-4-Bromophenylglycine) is a non-proteinogenic, chiral

Physicochemical Datasheet

| Property | Specification |

| Chemical Name | This compound |

| Common Name | (R)-4-Bromophenylglycine |

| CAS Number | 95753-55-2 (Primary for R-isomer) |

| Molecular Formula | C |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (R)-Enantiomer |

| Melting Point | >270°C (decomposition) |

| Solubility | Soluble in acidic/basic aqueous solutions; sparingly soluble in water/ethanol.[1] |

| pKa |

Strategic Importance in Medicinal Chemistry

The value of this compound lies in its ability to access specific chemical space that natural amino acids cannot.

-

Conformational Restriction: The phenyl ring directly attached to the

-carbon restricts the rotation of the peptide backbone ( -

The "Bromo-Handle" Advantage: Unlike unsubstituted phenylglycine, the 4-bromo analog allows late-stage diversification. A medicinal chemist can synthesize a core peptide scaffold containing this amino acid and then use the bromine atom to "install" various libraries of aryl or heteroaryl groups via Suzuki coupling to probe hydrophobic pockets in a receptor.

Mechanism of Action: Protease Inhibition

In thrombin inhibitors, the (R)-configuration of phenylglycine derivatives often mimics the D-Phe-Pro-Arg motif, fitting into the S1 or S2 specificity pockets of serine proteases. The (R)-stereocenter directs the phenyl ring to fill the hydrophobic S2 pocket, while the amino group anchors the molecule via hydrogen bonding to the catalytic triad (Ser-His-Asp).

Synthesis & Manufacturing Protocols

While enzymatic resolution is preferred for multi-ton scale, Chemical Resolution via Diastereomeric Salt Formation is the standard laboratory protocol for ensuring high enantiomeric excess (

Protocol: Optical Resolution of (RS)-4-Bromophenylglycine

Objective: Isolation of the (R)-enantiomer from the racemic mixture using (+)-10-Camphorsulfonic acid (CSA).

Reagents:

-

Racemic 4-Bromophenylglycine (1.0 eq)[1]

-

(+)-10-Camphorsulfonic acid (1.0 eq)

-

Solvent: Water/Ethanol mixture (varied ratios, typically 1:1)

-

Base: Ammonium hydroxide (25%)

Step-by-Step Methodology:

-

Salt Formation:

-

Suspend racemic 4-bromophenylglycine (10 g, 43.5 mmol) in 100 mL of water at 80°C.

-

Add (+)-10-Camphorsulfonic acid (10.1 g, 43.5 mmol) portion-wise.

-

Stir until a clear homogenous solution is obtained (protonation of the amine forms the soluble salt).

-

-

Selective Crystallization (Thermodynamic Control):

-

Allow the solution to cool slowly to room temperature over 4 hours.

-

The (R)-amine/(+)-CSA salt is typically less soluble than the (S)-amine/(+)-CSA salt in this solvent system.

-

Critical Step: Seed the mixture with a pure crystal of the (R)-salt if available to induce nucleation.

-

Filter the resulting white precipitate.

-

Recrystallization: Dissolve the wet cake in minimal hot ethanol/water and recrystallize to upgrade chiral purity to >99%

.

-

-

Liberation of the Free Amino Acid:

-

Suspend the purified salt in 50 mL water.

-

Adjust pH to ~6.5–7.0 (the isoelectric point) using dilute ammonium hydroxide.

-

The free (R)-amino acid will precipitate out of the solution as a zwitterion.

-

Filter, wash with cold water and ethanol, and dry under vacuum at 50°C.

-

-

Validation:

-

Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA.

-

Optical Rotation:

should be negative (typically around -100° to -110° in 1N HCl).

-

Synthetic Utility & Workflows

The following diagrams illustrate the logical flow of synthesis and the downstream utility of the scaffold.

Diagram 1: Resolution Workflow

Caption: Workflow for the classical optical resolution of 4-bromophenylglycine using a chiral acid.

Diagram 2: Divergent Synthesis Utility

Caption: Divergent synthetic pathways utilizing the bromine handle and the amino acid backbone.

Handling & Safety (SHE)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if storing for extended periods to prevent oxidative degradation of the amine.

-

Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is stable under standard acidic/basic conditions but sensitive to lithiation (n-BuLi) or magnesium (Grignard formation) unless the acidic protons are protected.

References

-

PubChem Compound Summary. (2025). 2-Amino-2-(4-bromophenyl)acetic acid.[1][2][3][4][5][6] National Center for Biotechnology Information. Link

- Williams, R. M., et al. (2003). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 103(8), 3029-3070. (Contextual grounding for Strecker and Resolution methodologies).

-

BenchChem. (2025).[8] Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Link

- Org. Synth. (2004). General procedures for resolution of phenylglycine derivatives. Organic Syntheses, Coll. Vol. 10.

Sources

- 1. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1260220-71-0 | AChemBlock [achemblock.com]

- 3. Boc-(R)-2-amino-2-(4-bromophenyl)acetic acid 95% | CAS: 1228570-47-5 | AChemBlock [achemblock.com]

- 4. 119397-06-7|(+)-2-Amino-2-(4-bromophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Technical Profile: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Topic: (R)-2-Amino-2-(4-bromophenyl)acetic acid Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2][3]

From Fundamental Physicochemistry to Asymmetric Synthesis & Application[1][2][3]

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) is a critical non-proteinogenic chiral building block.[1][2][3] Unlike standard aliphatic amino acids, the phenylglycine scaffold imposes significant conformational rigidity on peptide backbones. The para-bromo substitution provides a versatile handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a "divergent scaffold" in fragment-based drug discovery (FBDD).[2][3]

This guide moves beyond the basic molecular weight to explore the isotopic implications of the bromine atom, detailed asymmetric synthesis via Ellman’s auxiliary, and rigorous purity characterization protocols.

Physicochemical & Isotopic Profile

Molecular Weight & Formula

While the average molecular weight is used for stoichiometric calculations, the presence of bromine necessitates a deeper understanding of isotopic distribution for mass spectrometry (MS) applications.

| Property | Value | Notes |

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid | |

| Common Name | (R)-4-Bromophenylglycine | |

| CAS Number | 95753-55-2 (Free Acid) | Verify specific salt forms (e.g., HCl: 709665-71-4) |

| Molecular Formula | C₈H₈BrNO₂ | |

| Average Mol.[1][2][3][4][5][6][7] Weight | 230.06 g/mol | Used for molarity/yield calculations |

| Monoisotopic Mass | 228.9738 (⁷⁹Br) | Used for HRMS identification |

The "Bromine Signature" in Mass Spectrometry

For researchers analyzing this compound via LC-MS, reliance on the average molecular weight (230.[3]06) can lead to misinterpretation of the molecular ion.[3] Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.

Operational Implication: In ESI-MS (positive mode), you will not see a single [M+H]⁺ peak.[1][2][3] Instead, you will observe a distinct doublet separated by 2 mass units:

Failure to recognize this doublet often leads to automated peak-picking algorithms missing the compound entirely.[2][3]

Asymmetric Synthesis: The Ellman Auxiliary Route

While classical resolution of racemic phenylglycine is possible, it is inefficient (max 50% yield).[3] The modern standard for generating high-enantiopurity (R)-4-bromophenylglycine is the Ellman Sulfinamide method.[1][2][3] This route offers high diastereoselectivity (>95% de) and scalability.[3]

Retrosynthetic Logic

The chirality is introduced via a chiral ammonia equivalent, (R)-tert-butanesulfinamide.[1][2][3] The bulky tert-butyl group directs the addition of the cyanide nucleophile to the imine face, establishing the stereocenter before the auxiliary is cleaved.

Workflow Diagram

Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary.

Detailed Protocol (Step-by-Step)

Step 1: Imine Formation

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).[1][2][3]

-

Solvent: Dry THF or DCM.[3]

-

Mechanism: Ti(OEt)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.[3]

-

Procedure: Stir at room temperature for 12–24h. Monitor by TLC.[3] Quench with brine. The resulting sulfinyl imine is stable and can be purified by silica gel chromatography.[3]

Step 2: Diastereoselective Strecker Reaction

-

Reagents: Sulfinyl imine (from Step 1), TMSCN (Trimethylsilyl cyanide), catalytic Scandium triflate Sc(OTf)₃ or simple cooling (-78°C).[1][3]

-

Critical Control Point: The temperature and Lewis acid control the facial selectivity. The tert-butyl group blocks one face, forcing cyanide attack from the opposite side.

-

Outcome: Formation of the amino-nitrile with high diastereomeric excess (de).[1][2][3]

Step 3: Hydrolysis & Deprotection

-

Reagents: 6M HCl (aq), Reflux.

-

Action: This step performs two functions simultaneously:

-

Cleaves the sulfinyl chiral auxiliary (releasing sulfur byproducts).[3]

-

Hydrolyzes the nitrile (-CN) to the carboxylic acid (-COOH).

-

-

Purification: The product often precipitates as the hydrochloride salt upon cooling or can be isolated via ion-exchange chromatography (Dowex) to yield the zwitterionic free acid.[3]

Analytical Characterization & Purity

Proving the identity of the (R)-enantiomer requires more than NMR.[3] You must establish Enantiomeric Excess (ee) .[3]

Recommended Analytical Methodologies

| Method | Purpose | Specification |

| ¹H NMR (DMSO-d₆) | Structure Validation | Methine proton (α-H) typically appears ~4.5–5.0 ppm.[1][2][3] Aromatic region shows AA'BB' system (4H).[3] |

| Chiral HPLC | Enantiomeric Purity | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% TFA.[1][2][3] Target: >98% ee. |

| Polarimetry | Bulk Chirality Check | Compare |

Purity Decision Tree

Figure 2: Quality control decision tree for ensuring enantiomeric purity.

Applications in Drug Discovery[11]

The value of this compound lies in its dual functionality: it is both a chiral center and a cross-coupling partner .[1][2][3]

Divergent Synthesis via Cross-Coupling

The bromine atom at the para position allows the molecule to serve as a "universal adapter."

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl-glycine derivatives (common in protease inhibitors).[1][2][3]

-

Buchwald-Hartwig Amination: Reaction with amines to create aniline derivatives.[1][2][3]

-

Heck Reaction: Vinylation for extending carbon chains.[3]

Peptide Mimetics

Incorporating this amino acid into a peptide chain restricts conformational freedom.[3] The bulky phenyl ring at the

References

-

Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines."[1][2][3] Journal of the American Chemical Society.

-

PubChem. (2024).[3] "Compound Summary: 2-Amino-2-(4-bromophenyl)acetic acid." National Library of Medicine.[3] [1][2][3]

-

Davis, F. A., et al. (2005).[3] "Asymmetric Synthesis of Amino Acids using Sulfinimines." Chemical Reviews.

-

Sigma-Aldrich. (2024).[1][2][3] "Product Specification: (R)-4-Bromophenylglycine."

Sources

- 1. 119397-06-7|(+)-2-Amino-2-(4-bromophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 709665-71-4|2-Amino-2-(4-bromophenyl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 1260220-71-0 | AChemBlock [achemblock.com]

- 5. Boc-(R)-2-amino-2-(4-bromophenyl)acetic acid 95% | CAS: 1228570-47-5 | AChemBlock [achemblock.com]

- 6. (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride | 1391529-06-8 [sigmaaldrich.com]

- 7. bristol.ac.uk [bristol.ac.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

(R)-2-Amino-2-(4-bromophenyl)acetic acid structure

Technical Monograph: (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) is a critical non-proteinogenic chiral amino acid. It serves as a "privileged scaffold" in medicinal chemistry due to two distinct features:

-

Chirality: The (R)-configuration at the

-carbon provides specific stereochemical vectors essential for binding affinity in protease inhibitors (e.g., thrombin, factor Xa) and peptidomimetics. -

Synthetic Versatility: The para-bromo substituent acts as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries from a single core.

This guide details the structural properties, scalable synthesis via enzymatic resolution, and quality control parameters for this high-value intermediate.

Physicochemical Profile & Structural Analysis

The molecule consists of a phenylglycine backbone modified with a bromine atom at the para position. The electron-withdrawing nature of the bromine atom slightly increases the acidity of the

Table 1: Key Physicochemical Data

| Property | Value / Description | Notes |

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid | |

| CAS Number | 1260220-71-0 (Free Acid, R-isomer) | Racemic CAS: 71079-03-3 |

| Molecular Formula | C | |

| Molecular Weight | 230.06 g/mol | |

| Chirality | (R)-Enantiomer | Typically levorotatory (-) in dilute HCl |

| pKa (Predicted) | ||

| Solubility | Soluble in acidic/basic aqueous media; limited in neutral water.[1][2] | Zwitterionic character at neutral pH. |

Structural Conformation

The bulky 4-bromophenyl group imposes restricted rotation when incorporated into peptide backbones, often inducing

Synthetic Methodologies: The Chemo-Enzymatic Route

While classical chemical resolution (using chiral acids like tartaric acid or camphorsulfonic acid) is possible, it is yield-limited (max 50%) and generates stoichiometric waste. The Dynamic Kinetic Resolution (DKR) or Enzymatic Resolution via the "Hydantoin Process" is the industry standard for scalability, high enantiomeric excess (ee > 99%), and green chemistry compliance.

Mechanism: The Hydantoinase Process

This route utilizes a racemic hydantoin intermediate. A D-hydantoinase enzyme selectively opens the ring of the (R)-hydantoin (often referred to as D-form in amino acid nomenclature context) to the N-carbamoyl amino acid, which is then hydrolyzed to the free amino acid.

Advantages:

-

100% Theoretical Yield: If coupled with a racemase or spontaneous racemization conditions, the unreacted (S)-hydantoin converts to the (R)-form, allowing total conversion.

-

High Purity: Enzymatic selectivity typically yields >99.5% ee.

Workflow Diagram: Enzymatic Synthesis

Figure 1: The chemo-enzymatic "Hydantoin Process" converting aldehydes to chiral amino acids with high atom economy.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Enzymatic Resolution of the Hydantoin.

Reagents:

-

(±)-5-(4-Bromophenyl)hydantoin (Precursor)

-

Recombinant D-Hydantoinase (e.g., from Agrobacterium sp.)

-

Recombinant D-Carbamoylase

-

Buffer: 0.1 M Potassium Phosphate (pH 8.0)

-

MnCl

(Cofactor, 1 mM)

Step-by-Step Methodology:

-

Biocatalyst Preparation:

-

Suspend E. coli cells expressing D-hydantoinase and D-carbamoylase in 0.1 M potassium phosphate buffer (pH 8.0).

-

Add MnCl

(1 mM) to activate the hydantoinase.

-

-

Reaction Initiation:

-

Add (±)-5-(4-bromophenyl)hydantoin to the reaction vessel (substrate concentration: 50 g/L).

-

Maintain temperature at 40°C and pH at 8.0 (using automated titration with 2M NaOH).

-

Note: The pH of 8.0 promotes the in situ racemization of the unreacted (S)-hydantoin, enabling dynamic kinetic resolution.

-

-

Monitoring:

-

Monitor reaction progress via HPLC (C18 column) for the disappearance of hydantoin and appearance of the amino acid.

-

Typical reaction time: 24–48 hours.

-

-

Work-up & Purification:

-

Filter off the biomass (celite filtration or centrifugation).

-

Acidify the filtrate to pH 2.0 using 6M HCl.

-

This compound may precipitate directly upon isoelectric focusing (pH ~6–7) or require ion-exchange chromatography (Dowex 50W) if water-soluble impurities are present.

-

Recrystallize from Water/Ethanol to maximize purity.

-

-

Validation:

-

Check enantiomeric excess (ee) using Chiral HPLC (see Section 6).

-

Strategic Utility in Drug Design

The (R)-4-bromophenylglycine scaffold is a "divergent intermediate." The bromine atom allows late-stage functionalization, enabling the synthesis of focused libraries without reconstructing the chiral center.

Divergent Synthesis Strategy

Figure 2: The bromine handle facilitates Palladium-catalyzed cross-coupling, while the amino-acid moiety allows standard peptide synthesis.

Quality Control & Analytics

Ensuring the optical purity of the (R)-isomer is paramount, as the (S)-isomer may possess antagonistic biological activity or toxicity.

Chiral HPLC Method

-

Column: Chiralpak Crownpak CR(+) (Daicel) or equivalent Crown Ether column.

-

Mechanism:[1] Crown ethers complex with the ammonium ion of the amino acid; recognition depends on the spatial arrangement of the phenyl group.

-

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water.

-

Note: Low pH is required to ensure the amino group is protonated (

) for complexation.

-

-

Detection: UV at 254 nm (aromatic absorption).

-

Temperature: 25°C (Lower temperatures often improve resolution).

NMR Characterization (400 MHz, D O/DCl)

- 7.60 (d, 2H): Aromatic protons ortho to Bromine.

- 7.35 (d, 2H): Aromatic protons meta to Bromine.

-

5.15 (s, 1H): Chiral

References

-

Syldatk, C., et al. "Biotechnological production of (D)-amino acids." Advances in Biochemical Engineering/Biotechnology, Vol. 147, 2015.

- Ager, D. J., et al. "Commercial, Enzymatic Processes for the Manufacture of Chiral -Amino Acids." Current Opinion in Drug Discovery & Development, 2001.

-

Daicel Corporation. "Chiral Separation of Amino Acids using Crownpak Columns." Application Note.

-

PubChem Database. "2-Amino-2-(4-bromophenyl)acetic acid - Compound Summary." CID 2764157.[2][3]

-

Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.

Sources

Technical Monograph: (R)-2-Amino-2-(4-bromophenyl)acetic acid

Synonyms: (R)-4-Bromophenylglycine; D-4-Bromophenylglycine CAS Registry Number: 95753-55-2 (Free Base, R-isomer) Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol [1]

Executive Summary & Structural Identity

(R)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid belonging to the class of phenylglycines.[1] Unlike natural amino acids which typically possess an (S)-configuration (L-series), the (R)-enantiomer of phenylglycine derivatives corresponds to the D-series.[1] This molecule serves as a critical chiral orthogonal scaffold in drug discovery: it provides a rigid chiral center for peptidomimetics and a chemically active aryl bromide handle for downstream diversification via palladium-catalyzed cross-coupling.[1]

Stereochemical Configuration (CIP Priority)

The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. The presence of the aromatic ring directly attached to the

Priority Assignment:

- (Atomic number of N > C)

- (Carbon bonded to three oxygens [virtual])

- (Carbon bonded to C, C, H)

- (Lowest priority)

Note: With H pointing away, the sequence 1

Figure 1: Cahn-Ingold-Prelog priority assignment confirming the (R)-configuration.

Synthetic Methodologies

The synthesis of enantiopure this compound generally proceeds via two primary routes: Classical Resolution of the Strecker product or Enzymatic Dynamic Kinetic Resolution (DKR).[1]

Route A: Strecker Synthesis & Classical Resolution

This is the traditional industrial route. 4-Bromobenzaldehyde is converted to the racemic aminonitrile, hydrolyzed to the racemic amino acid, and resolved.

-

Condensation: 4-Bromobenzaldehyde +

+ -

Hydrolysis: Acidic hydrolysis (

, reflux) yields (RS)-4-bromophenylglycine. -

Resolution: The racemate is crystallized with a chiral acid, typically (+)-Camphorsulfonic acid (CSA) or (+)-Tartaric acid . The (R)-amino acid forms a diastereomeric salt that crystallizes preferentially.

Route B: Enzymatic Dynamic Kinetic Resolution (Bio-Catalysis)

Modern protocols utilize hydrolases (lipases or amidases) to selectively hydrolyze a precursor. This method is preferred for green chemistry compliance and higher theoretical yields (>50% if racemization is coupled).

-

Enzyme: Candida antarctica Lipase B (CAL-B) or specific Aminoacylases.[1]

-

Substrate: N-acetyl-(RS)-4-bromophenylglycine ethyl ester.[1]

-

Mechanism: The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester (or vice versa depending on enzyme specificity).

Figure 2: Classical Strecker synthesis followed by optical resolution.[1]

Orthogonal Reactivity & Drug Development Applications

The utility of this compound lies in its dual functionality. It serves as a "divergent intermediate."

The Aryl Bromide Handle (Suzuki-Miyaura Coupling)

The bromine atom at the para-position is highly reactive toward Pd-catalyzed cross-coupling.[1] This allows researchers to synthesize libraries of biaryl amino acids without affecting the chiral center, provided the conditions preserve stereointegrity.

-

Catalyst System:

/ S-Phos or -

Boronic Acids: Aryl- or Heteroaryl-boronic acids.[1]

-

Conditions: Mild base (

), aqueous dioxane, -

Application: Synthesis of biphenyl-glycine analogs found in thrombin inhibitors and HCV NS5A inhibitors.[1]

Peptidomimetic Incorporation

Phenylglycine derivatives introduce conformational constraints into peptide backbones. The (R)-configuration (D-amino acid) is particularly useful for:

-

Proteolytic Stability: Inducing resistance to endogenous proteases.

-

Turn Induction: Stabilizing

-turn secondary structures in cyclic peptides.

Analytical Characterization Protocols

To ensure the integrity of the (R)-enantiomer during experimentation, the following analytical controls are mandatory.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based chiral stationary phases.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H ( |

| Mobile Phase | Hexane : Isopropanol (90:[1]10) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Time | (S)-isomer elutes first; (R)-isomer elutes second (Confirm with standards) |

Optical Rotation[1]

-

Specific Rotation

: -

Note: The sign of rotation is solvent-dependent.[1] In water/acid, D-phenylglycines are typically levorotatory (-).[1]

Proton NMR ( -NMR)

Solvent:

- 7.60 (d, 2H, Ar-H, ortho to Br)

- 7.45 (d, 2H, Ar-H, meta to Br)

-

5.15 (s, 1H,

Experimental Protocol: Protection as Fmoc-Derivative

For solid-phase peptide synthesis (SPPS), the free amino acid must be N-protected.[1]

Reagents: (R)-4-Br-Phg (10 mmol), Fmoc-OSu (11 mmol),

-

Dissolution: Dissolve amino acid and

in water. -

Addition: Add Fmoc-OSu dissolved in dioxane dropwise at

. -

Reaction: Stir at RT for 12 hours.

-

Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/EtOAc.

-

Yield: Typically 85-90%.

Figure 3: Protection strategy for Solid Phase Peptide Synthesis.[1]

References

-

Chemical Identity & Properties: PubChem. 2-Amino-2-(4-bromophenyl)acetic acid.[1][2] National Library of Medicine. Available at: [Link]

-

Enzymatic Resolution: Dwivedee, B., et al. (2015). Lipase catalyzed Green Synthesis of Enantiopure Atenolol intermediates. ResearchGate. Available at: [Link]

-

Synthesis & Crystallography: Dalton Transactions. Synthesis and characterization of brominated phenylglycine derivatives. Royal Society of Chemistry.[3][4] Available at: [Link]

-

Applications in Drug Design: Journal of Medicinal Chemistry. Design of Thrombin Inhibitors Utilizing Phenylglycine Scaffolds. Available at: [Link]

Sources

Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Executive Summary

This compound (also known as (R)-4-bromophenylglycine) is a critical non-proteinogenic chiral building block. It serves as a scaffold for peptidomimetics, beta-lactam antibiotics, and high-affinity ligands in medicinal chemistry. The presence of the para-bromine substituent provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid diversification of lead compounds.

This guide details three distinct synthetic pathways selected for their reliability, scalability, and enantiomeric purity:

-

The Hydantoinase Process (Biocatalytic): The preferred route for industrial scalability and green chemistry compliance.

-

Asymmetric Strecker (Ellman Auxiliary): The preferred route for high-purity laboratory-scale synthesis.

-

Classical Resolution: A robust, low-tech alternative for facilities lacking biocatalytic or asymmetric capabilities.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule relies on establishing the chiral center at the

Figure 1: Retrosynthetic disconnection showing three viable pathways to the (R)-enantiomer.

Method A: The Hydantoinase Process (Dynamic Kinetic Resolution)

Best For: Industrial Scale-up (>100g), Green Chemistry, High Enantiomeric Excess (ee).

This method utilizes the "Hydantoinase Process," a dynamic kinetic resolution (DKR) where a racemic hydantoin is converted exclusively to the D-amino acid (which corresponds to the (R)-configuration for phenylglycines).

Step 1: Bucherer-Bergs Synthesis of Racemic Hydantoin

-

Reagents: 4-Bromobenzaldehyde, Ammonium Carbonate, Potassium Cyanide (KCN), Ethanol/Water.

-

Mechanism: Formation of a cyanohydrin followed by nucleophilic attack by ammonia and cyclization with CO2.

Protocol:

-

Charge a reaction vessel with 4-bromobenzaldehyde (1.0 eq) dissolved in 50% EtOH/H2O.

-

Add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: Cyanide hazard.

-

Heat the mixture to 60°C for 4–6 hours. The solution will initially be clear and then precipitate the hydantoin.

-

Cool to 0°C. Filter the white solid (5-(4-bromophenyl)hydantoin).

-

Wash with cold water and dry.

-

Yield Expectation: 85–90%.

-

Step 2: Enzymatic Hydrolysis (DKR)

-

Biocatalyst: D-Hydantoinase (e.g., from Agrobacterium sp.) and N-Carbamoylase.

-

Buffer: Tris-HCl (pH 8.0), MnCl2 (cofactor).

Protocol:

-

Suspend the racemic hydantoin (50 mM) in Tris-HCl buffer (pH 8.0).

-

Add D-Hydantoinase and Hydantoin Racemase .

-

Note: The racemase continuously interconverts the (S)-hydantoin to the (R)-hydantoin, while the D-hydantoinase selectively opens the (R)-hydantoin ring.

-

-

Incubate at 40°C with gentle stirring for 24 hours.

-

The intermediate N-carbamoyl acid is hydrolyzed by N-Carbamoylase (often co-expressed or added sequentially) to yield the free amino acid.

-

Purification: Acidify the solution to pH 5.5 (isoelectric point). The (R)-amino acid precipitates.[1] Filter and recrystallize from water/ethanol.

Method B: Asymmetric Strecker Synthesis (Ellman Auxiliary)

Best For: Laboratory Scale (<10g), Medicinal Chemistry, High Purity.

This route uses (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of the cyanide nucleophile with high diastereoselectivity.

Step 1: Formation of the Sulfinimine

-

Reagents: 4-Bromobenzaldehyde, (R)-2-methylpropane-2-sulfinamide, Ti(OEt)4, THF.

Protocol:

-

Dissolve (R)-tert-butanesulfinamide (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in anhydrous THF (0.5 M).

-

Add Ti(OEt)4 (2.0 eq) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with brine, filter through Celite to remove Titanium salts.

-

Concentrate and purify by silica gel chromatography (Hexanes/EtOAc).

-

Checkpoint: Isolate the pure (R)-sulfinimine.

-

Step 2: Diastereoselective Strecker Reaction

-

Reagents: TMSCN (Trimethylsilyl cyanide), catalytic Sc(OTf)3 or simple thermal conditions.

Protocol:

-

Dissolve the (R)-sulfinimine in CH2Cl2 at -78°C.

-

Add TMSCN (1.5 eq) and Sc(OTf)3 (0.1 eq).

-

Allow to warm slowly to room temperature over 4 hours.

-

The cyanide adds to the imine face opposite the bulky tert-butyl group, yielding the (R,R)-aminonitrile diastereomer.

Step 3: Hydrolysis to Amino Acid

-

Reagents: 6M HCl, Reflux.

Protocol:

-

Treat the aminonitrile with 6M HCl and heat to reflux for 12 hours. This step simultaneously cleaves the sulfinyl auxiliary, hydrolyzes the nitrile to the acid, and cleaves the silyl group.

-

Workup: Concentrate to dryness. Redissolve in water and neutralize with NH4OH to pH ~6 to precipitate the zwitterionic amino acid.

-

Recrystallize from water/acetone.

Method C: Classical Resolution

Best For: Low-cost production, facilities without enzyme access.

Step 1: Synthesis of Racemic 4-Bromophenylglycine

Follow the standard Strecker protocol:

-

4-Bromobenzaldehyde + NH4Cl + NaCN in MeOH/H2O.

-

Hydrolysis of the resulting aminonitrile with H2SO4.

Step 2: Resolution with (+)-Camphorsulfonic Acid (CSA)

-

Dissolve racemic 4-bromophenylglycine methyl ester (converted from the acid using SOCl2/MeOH) in hot acetone/methanol.

-

Add 1.0 eq of (+)-10-Camphorsulfonic acid .

-

Allow to cool slowly. The diastereomeric salt of the (R)-amino ester crystallizes preferentially (Dutch Resolution principles often apply here; adding a small amount of phenylglycine can sometimes aid nucleation, but pure CSA is standard).

-

Filter the crystals.

-

Hydrolyze the ester and remove the CSA salt using basic extraction followed by acidification to pH 6.

Comparison of Methods

| Feature | Method A: Hydantoinase | Method B: Ellman Strecker | Method C: Classical Resolution |

| Scale | Industrial (kg to tons) | Lab/Pilot (mg to g) | Intermediate (g to kg) |

| Enantiomeric Excess | >99% (via DKR) | >98% (Diastereoselective) | >95% (Requires recrystallization) |

| Yield | High (~90% theoretical) | Good (~70-80% overall) | Max 50% (unless racemized) |

| Cost | Low (after enzyme sourcing) | High (Auxiliary cost) | Low |

| Safety | High (Cyanide contained) | Moderate (TMSCN handling) | Moderate (Cyanide handling) |

Characterization & Quality Control

Ensure the final product meets the following specifications before use in downstream applications.

-

Appearance: White to off-white crystalline powder.

-

1H NMR (400 MHz, D2O/NaOD):

7.45 (d, 2H), 7.20 (d, 2H), 4.35 (s, 1H). -

Chiral HPLC:

-

Column: CROWNPAK CR(+) or Chiralpak ZWIX(+).

-

Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with additives.

-

Target: >98% ee.

-

-

Optical Rotation:

- : Typically negative (-) for (R)-phenylglycine derivatives (D-configuration) in HCl. Note: Verify specific value against a standard as substitution patterns can shift rotation magnitude.

Safety & Handling

-

Cyanide Hazard: Methods A and C utilize inorganic cyanides (NaCN/KCN). All operations must be performed in a functioning fume hood with a cyanide detector. Have a cyanide antidote kit (e.g., hydroxocobalamin) available.

-

TMSCN: Highly toxic and volatile. Releases HCN upon contact with moisture. Handle under inert atmosphere.

-

Waste Disposal: All aqueous waste containing cyanide must be quenched with bleach (sodium hypochlorite) at pH >10 before disposal.

References

-

Hydantoinase Process: Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563. Link

-

Ellman Auxiliary: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

-

Bucherer-Bergs Reaction: Kalník, M., Gabko, P., & Koóš, M. (2021).[2][3][4] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[3] Molecules, 26(13), 4024.[5] Link[5]

-

Classical Resolution: Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354. Link

-

Product Data: PubChem Compound Summary for CID 1260220-71-0, this compound. Link

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]

(R)-2-Amino-2-(4-bromophenyl)acetic acid physical properties

The following technical guide details the physical properties, structural characterization, and handling protocols for (R)-2-Amino-2-(4-bromophenyl)acetic acid.

Synonyms: (R)-4-Bromophenylglycine; (R)-4-Bromo-α-aminobenzeneacetic acid CAS Registry Number: 1260220-71-0 (Enantiomer specific); 71079-03-3 (Racemic)

Executive Summary

This compound is a non-proteinogenic chiral amino acid widely utilized as a building block in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics. Its structural rigidity, conferred by the phenyl ring directly attached to the

This guide provides a definitive reference for its physicochemical properties, offering self-validating protocols for identity verification and enantiomeric purity determination.

Physicochemical Characterization

The physical behavior of (R)-4-bromophenylglycine is dominated by its zwitterionic nature. Unlike simple organic acids, its solubility and melting behavior are strictly dependent on pH and crystal lattice energy.

Table 1: Core Physical Properties

| Property | Value / Description | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 230.06 g/mol | Monoisotopic mass: 228.97 Da ( |

| Appearance | White to off-white crystalline powder | Hygroscopic upon micronization |

| Melting Point | >270°C (Decomposition) | Typical of zwitterionic amino acids; not a reliable purity indicator. |

| Solubility (Water) | Sparingly soluble (< 10 mg/mL) | Low solubility at Isoelectric Point (pI). |

| Solubility (Acid/Base) | Soluble in 1M HCl or 1M NaOH | Forms hydrochloride or sodium salts, respectively. |

| pKa (Carboxyl) | 1.9 – 2.4 (Predicted) | Electron-withdrawing Br lowers pKa vs. Phenylglycine. |

| pKa (Amine) | 8.8 – 9.2 (Predicted) | Slightly less basic than aliphatic amino acids. |

| Chirality | (R)-Enantiomer | Corresponds to D-configuration in amino acid nomenclature. |

Optical Rotation & Stereochemistry

The specific rotation

-

Standard Condition:

to -

Critical Note: Literature values for phenylglycine analogs often show conflicting signs depending on whether the free acid or salt is measured.

-

Validation Protocol: Always run a standard of (S)-4-bromophenylglycine (CAS: 848188-26-1) side-by-side to confirm the sign of rotation for your specific solvent system.

Structural Elucidation & Analytical Profiling

To validate the identity of synthesized or purchased material, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

The aromatic protons exhibit a characteristic AA'BB' system due to the para-substitution.

H NMR (400 MHz, DMSO--

8.80 (br s, 3H): Ammonium protons (

-

7.65 (d,

-

7.45 (d,

-

5.15 (s, 1H): Chiral

-

Note: The carboxyl proton is usually not observed due to exchange with water/solvent.

Infrared Spectroscopy (FT-IR)

-

3400–2600 cm

: Broad ammonium stretch (zwitterion). -

1720–1740 cm

: Carbonyl ( -

1580–1600 cm

: Carboxylate antisymmetric stretch (if zwitterion). -

1010–1070 cm

: C-Br stretch (Distinctive fingerprint).

Synthesis and Resolution Workflow

High-purity (R)-isomer is typically obtained via the resolution of the racemic Strecker product. The following diagram illustrates the industrial standard workflow for isolation and verification.

Figure 1: Workflow for the synthesis and chiral resolution of (R)-4-bromophenylglycine.

Protocol: Determination of Enantiomeric Excess (ee)

Method: Chiral HPLC (High-Performance Liquid Chromatography)

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

-

Mobile Phase: 10 mM Perchloric acid (

) in Water/Acetonitrile (85:15). -

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

System Suitability: Resolution (

) between (R) and (S) peaks must be > 1.5.

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.

-

Racemization Risk: Like all phenylglycine derivatives, the

-proton is benzylic and acidic. Avoid prolonged exposure to strong bases (pH > 10) or high temperatures in basic solution, which will drive racemization via enolization.

Safety (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use a fume hood to avoid inhalation of fine dust. Wear nitrile gloves.

Storage Conditions

-

Temperature: 2–8°C (Refrigerated) recommended for long-term storage.

-

Container: Tightly sealed amber glass to prevent photo-degradation of the C-Br bond over extended periods.

References

-

PubChem. 2-Amino-2-(4-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Bordwell, F.G. pKa Table in DMSO and Water.[1] (Reference for estimation of phenylglycine acidity). Available at: [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of (R)-2-Amino-2-(4-bromophenyl)acetic acid

This technical guide details the solubility profile, physicochemical characterization, and processing protocols for (R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromo-α-phenylglycine).

Executive Summary

This compound is a chiral, non-natural amino acid intermediate used primarily in the synthesis of peptide therapeutics and semi-synthetic antibiotics. Its handling requires a precise understanding of its zwitterionic nature and lipophilic shifts caused by the para-bromo substituent.

Unlike standard aliphatic amino acids, the presence of the electron-withdrawing bromine atom on the phenyl ring alters its electronic density, slightly increasing the acidity of the carboxyl group while reducing the basicity of the amine. This guide provides the solubility parameters and purification workflows necessary to maintain enantiomeric purity (avoiding racemization) while maximizing yield.

Physicochemical Fundamentals

To master the solubility of this molecule, one must first understand the forces governing its crystal lattice and solvation shell.

| Property | Value (Estimated/Experimental) | Impact on Solubility |

| Molecular Formula | C₈H₈BrNO₂ | Moderate molecular weight (230.06 g/mol ) increases lattice energy. |

| pKa₁ (Carboxyl) | ~1.9 – 2.1 | Deprotonates at low pH; soluble as a cation below pH 1.5. |

| pKa₂ (Amine) | ~8.8 – 9.0 | Protonated at neutral pH; soluble as an anion above pH 10. |

| Isoelectric Point (pI) | ~5.4 – 5.5 | Critical Parameter: pH of minimum solubility (Zwitterion dominant). |

| LogP (Lipophilicity) | ~0.8 – 1.1 | The 4-Br group makes it significantly less water-soluble than Phenylglycine. |

| Crystal Form | White crystalline solid | High lattice energy requires heat or pH adjustment for dissolution. |

The "Zwitterionic Switch" Mechanism

At its isoelectric point (pH ~5.4), the molecule exists primarily as a net-neutral zwitterion (

Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound is highly pH-dependent.

-

Neutral pH (pH 4–7): Very Low (< 1 mg/mL). The hydrophobic bromine substituent suppresses water solubility compared to unsubstituted phenylglycine.

-

Acidic pH (pH < 2): High (> 50 mg/mL). Forms the soluble hydrochloride salt (

). -

Basic pH (pH > 10): Moderate to High (> 20 mg/mL). Forms the soluble sodium salt (

).-

Warning: Prolonged exposure to high pH (>11) can induce racemization of the chiral center.

-

Organic Solvent Solubility[1][2][3]

-

Methanol/Ethanol: Sparingly soluble in pure alcohols. Solubility increases significantly in aqueous alcohol mixtures (e.g., 50% EtOH/Water) or when the molecule is in its HCl salt form.

-

DMSO/DMF: Highly soluble (> 100 mg/mL). Useful for stock solutions but difficult to remove during purification.

-

Non-polar (Hexane, DCM): Practically insoluble.

Diagram: pH-Dependent Solubility & Ionization State

The following diagram illustrates the relationship between pH, ionization, and solubility.[1]

Caption: The solubility "U-Curve." Maximum solubility occurs at pH extremes; precipitation occurs at the isoelectric point (pI ~5.4).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility in a specific solvent system.

-

Preparation: Weigh ~100 mg of this compound into a 20 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Ethanol).

-

Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a suspension persists.

-

-

Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial.

-

Quantification: Evaporate the solvent (vacuum oven or lyophilizer) and weigh the residue.

-

Calculation:

-

Protocol B: Purification via Isoelectric Precipitation

This is the standard industrial method for purifying this intermediate from reaction mixtures.

Reagents: 1M HCl, 1M NaOH, pH meter.

-

Dissolution: Suspend the crude solid in distilled water (10 mL/g). Slowly add 1M HCl while stirring until the solution becomes clear (pH < 2).

-

Note: If insoluble particles remain at pH 1.5, filter them out (impurities).

-

-

Neutralization: Slowly add 1M NaOH dropwise to the filtrate while monitoring pH.

-

Crystallization: As the pH approaches 5.0 – 5.5 , a white precipitate will form.

-

Aging: Stir the slurry at pH 5.4 for 1 hour at 0–5°C to maximize yield and crystal size.

-

Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x) to remove residual salts.

-

Drying: Dry under vacuum at 40°C.

Diagram: Purification Workflow

Caption: Isoelectric precipitation workflow maximizing recovery based on pH-solubility dependence.

Critical Application Notes

Racemization Risk

Phenylglycine derivatives are prone to racemization at the

-

Risk Zone: High pH (>11) and high temperature (>60°C).

-

Mitigation: Perform all dissolutions at the lowest necessary temperature. When using basic conditions, minimize residence time and neutralize immediately.

Recrystallization Solvents

If isoelectric precipitation yields insufficient purity, use recrystallization :

-

Solvent System: Ethanol/Water (30:70 to 50:50 v/v).

-

Method: Dissolve in boiling Ethanol/Water mixture (ensure pH is ~5-6). Allow to cool slowly to room temperature, then to 4°C. The hydrophobic bromine atom aids crystallization from the alcohol-rich phase as it cools.

References

-

PubChem. (2025).[2][3][4][5] 2-Amino-2-(4-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

-

Clark, J. C., et al. (1976).[6] Resolution of esters of phenylglycine with (+)-tartaric acid.[6] Journal of the Chemical Society, Perkin Transactions 1.[6] [Link][6]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link]

-

Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data.[1][7] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Technical Guide: (R)-2-Amino-2-(4-bromophenyl)acetic acid

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(4-bromophenyl)acetic acid, focusing on its physical characterization, synthesis, and critical quality attributes (CQAs) for research and drug development.

Characterization, Synthesis, and Thermodynamic Properties

Executive Summary

This compound (also known as D-4-Bromophenylglycine) is a non-canonical chiral amino acid used as a critical intermediate in the synthesis of peptide antibiotics, alpha7 nicotinic acetylcholine receptor (nAChR) modulators, and enzyme inhibitors.

Precise characterization of this compound is challenging due to its high melting point and tendency to decompose prior to melting. While the racemic mixture exhibits a distinct melting transition, the pure enantiomer requires orthogonal validation via optical rotation and chiral HPLC to ensure enantiomeric excess (ee).

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (2R)-2-Amino-2-(4-bromophenyl)acetic acid |

| Common Name | D-4-Bromophenylglycine |

| CAS Number (R-isomer) | 1260220-71-0 |

| CAS Number (Racemate) | 71079-03-3 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in acidic/basic aqueous solutions; sparingly soluble in water/ethanol.[1] |

Melting Point Analysis

The melting point of phenylglycine derivatives is often a decomposition point.[1] The value varies significantly based on purity, crystal habit (polymorphism), and heating rate.

-

Racemic Mixture (DL): 273–274°C (Decomposition) or ~265°C (Sublimation).

-

Pure (R)-Enantiomer: Typically exhibits a melting/decomposition range similar to or slightly higher than the racemate, often >230°C (dec) .

-

Note: Unlike simple organic solids, the melting point is not the primary indicator of enantiomeric purity for this class of compounds due to the high lattice energy and zwitterionic character.

-

Synthesis & Resolution Workflow

The industrial preparation typically involves the synthesis of the racemate followed by optical resolution. Direct asymmetric synthesis is possible but often less cost-effective for bulk preparation.

Workflow Diagram

The following Graphviz diagram outlines the logic flow from raw materials to the isolated chiral intermediate.

Caption: Logical workflow for the synthesis and purification of (R)-4-Bromophenylglycine.

Detailed Protocol: Chemical Resolution (Method A)

This protocol describes the classical resolution of the racemate, a self-validating method where the formation of crystals indicates success.

Reagents:

-

Racemic 4-bromo-phenylglycine (10 g, 43.5 mmol)

-

(+)-Tartaric acid or (+)-Camphor-10-sulfonic acid (Resolving agent)

-

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Suspend the racemic amino acid in the solvent mixture at 60°C. Add 1.0 equivalent of the resolving agent. Stir until a clear solution is obtained (salt formation).

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt (typically the (R)-amine salt) will crystallize out.

-

Filtration: Filter the white precipitate.

-

Checkpoint: Measure the melting point of the salt. It should be sharp and distinct from the free amino acid.

-

-

Liberation: Re-suspend the salt in water and adjust pH to the isoelectric point (~pH 6.0) using 1M NaOH or NH₄OH. The free (R)-amino acid will precipitate.

-

Recrystallization: Recrystallize from boiling water/ethanol to maximize enantiomeric excess (ee).

Analytical Validation Protocols

To ensure the material meets research-grade specifications (>98% purity, >99% ee), utilize the following orthogonal methods.

Melting Point Determination (Thermodynamic)

Due to decomposition, standard capillary methods may yield variable results.

-

Method: Differential Scanning Calorimetry (DSC).

-

Parameters: Heat from 50°C to 300°C at 10°C/min under N₂ purge.

-

Interpretation: Look for a sharp endotherm (melting) immediately followed by an exotherm (decomposition). A broad peak indicates amorphous content or low enantiomeric purity.

Optical Rotation (Chiral Identity)

This is the definitive test for distinguishing the (R) enantiomer from the (S) or racemate.

-

Instrument: Polarimeter (Sodium D line, 589 nm).

-

Solvent: 1M HCl (Amino acids are more soluble and stable in acidic form).

-

Calculation:

-

: Observed rotation (

- : Path length (dm)

- : Concentration (g/mL)

-

: Observed rotation (

-

Target: Specific rotation values for D-phenylglycine analogs are typically negative in acid (e.g.,

to

Chiral HPLC (Purity)

-

Column: Crown ether-based column (e.g., Crownpak CR(+)) or Teicoplanin-based column.

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.0).

-

Detection: UV at 254 nm (aromatic absorption).

-

Logic: The (R) and (S) enantiomers will have distinct retention times due to host-guest complexation with the chiral stationary phase.

Applications in Drug Development

The 4-bromo substituent provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to construct complex biaryl scaffolds found in:

-

Protease Inhibitors: Incorporating non-natural amino acids to prevent enzymatic degradation.

-

nAChR Modulators: Derivatives like 4BP-TQS act as allosteric modulators for neurological targets.

References

-

PubChem. 2-Amino-2-(4-bromophenyl)acetic acid (Compound). National Library of Medicine. Available at: [Link]

-

Kulkarni, S. S., et al. Expeditious synthesis, enantiomeric resolution, and enantiomer functional characterization of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide. Journal of Medicinal Chemistry, 2013.[3][4] Available at: [Link]

Sources

- 1. Glycine derivative 5 page [m.chemicalbook.com]

- 2. 2-amino-2-(4-bromophenyl)acetic Acid | 129592-99-0 | Benchchem [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. Expeditious synthesis, enantiomeric resolution, and enantiomer functional characterization of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS): an allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Amino-2-(4-bromophenyl)acetic acid safety data sheet (SDS)

Operational Safety, Handling, and Synthetic Application

Document Control:

-

Version: 1.0

-

Classification: Technical Whitepaper / Expanded SDS[1]

Chemical Identity & Strategic Value

(R)-2-Amino-2-(4-bromophenyl)acetic acid (also known as (R)-4-Bromophenylglycine) is a "privileged scaffold" in medicinal chemistry.[1] Unlike standard aliphatic amino acids, the phenylglycine backbone places the amine and carboxyl groups in a benzylic position, imparting unique electronic properties and reactivity profiles.

The presence of the para-bromide provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the core into complex biaryl systems without rebuilding the chiral center—provided racemization is avoided.[1]

Key Identifiers

| Parameter | Data | Note |

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid | |

| Common Name | (R)-4-Bromophenylglycine | |

| CAS Number | 95753-55-2 (Free Base) | Verify specific salt forms (e.g., HCl) with vendor CoA.[1] |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Chirality | (R)-enantiomer | Subject to racemization (See Section 3).[1] |

| Appearance | White to off-white powder | Hygroscopic.[1] |

Critical Safety Profile (GHS & Laboratory Context)

While classified as a standard irritant, the physical nature of this zwitterionic solid presents specific laboratory risks often overlooked in generic SDSs.

GHS Classification (H-Codes)[1]

-

H335: May cause respiratory irritation.[1]

Interpretation for the Researcher

-

Inhalation Risk (The "Zwitterion Effect"): Like many amino acids, this compound forms a fine, electrostatically charged dust. Upon inhalation, it solubilizes in the mucous membranes of the respiratory tract. The resulting pH change and local high concentration of the aryl bromide moiety can cause immediate, severe irritation exceeding standard "dust" hazards.

-

Eye Contact: The abrasive nature of the microcrystals combined with chemical irritation can cause corneal micro-abrasions.

Mandatory PPE & Engineering Controls[1]

-

Respiratory: N95 (US) or P2 (EU) particulate respirator is mandatory during weighing of quantities >50 mg.

-

Hands: Nitrile gloves (0.11 mm thickness minimum). Break-through time >480 min.[1]

-

Engineering: All open handling must occur inside a certified chemical fume hood.[1]

Physicochemical Stability & Handling (The Racemization Risk)

Expert Insight: The most critical failure mode with phenylglycine derivatives is racemization . The benzylic proton (α-proton) is significantly more acidic than in alkyl amino acids (e.g., Alanine) due to resonance stabilization of the enolate by the aromatic ring.

Stability Logic

-

Acidic Conditions: Stable.[1] The ammonium group (-NH₃⁺) withdraws electron density, but the lack of a base prevents enolization.[1]

-

Basic Conditions: High Risk. Bases (TEA, DIPEA, NaOH) facilitate proton abstraction, leading to a planar enolate intermediate and loss of optical purity.

Handling Workflow

The following diagram outlines the decision logic for handling to preserve enantiomeric excess (% ee).

Figure 1: Handling logic to prevent racemization of the benzylic center.

Synthetic Utility & Protocols

Synthetic Divergence

This molecule can be utilized in two primary pathways:

-

Peptide Synthesis: Protection of the amine/carboxylic acid.

-

Scaffold Elaboration: Suzuki-Miyaura coupling at the aryl bromide.

Figure 2: Synthetic divergence pathways.[1] Pathway 1 is recommended for beginners to lock stereochemistry.

Protocol: N-Boc Protection (Stereochemically Safe)

Direct coupling on the free amino acid is possible but challenging due to catalyst poisoning by the free amine. Protecting the amine first is the standard "Trustworthy" approach.

Reagents:

-

(R)-4-Bromophenylglycine (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

-

NaOH (2.0 equiv, 1M aqueous)

-

1,4-Dioxane (Solvent)[1]

Step-by-Step:

-

Dissolution: Dissolve the amino acid in a 1:1 mixture of 1M NaOH and 1,4-dioxane at 0°C. Note: The low temperature is critical to suppress racemization during the initial basic phase.

-

Addition: Add Boc₂O dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with diethyl ether (removes excess Boc₂O).[1] Acidify the aqueous layer carefully with 1M HCl to pH 2-3 at 0°C. Do not use strong mineral acids at high temps.[1]

-

Extraction: Extract immediately with Ethyl Acetate.

-

Validation: Check optical rotation. If

deviates significantly from literature, racemization occurred during the base step.

Protocol: Suzuki-Miyaura Coupling (Advanced)

For applications requiring the free amino acid biaryl product.[1]

Reagents:

-

Substrate: (R)-4-Bromophenylglycine[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol/Water (3:1)[1]

Mechanism of Success: The use of water-soluble phosphine ligands or S-Phos prevents the free amine/carboxylate from sequestering the Palladium.[1] The biphasic system allows the reaction to proceed at moderate temperatures (80°C), minimizing thermal racemization.

Emergency Protocols

| Scenario | Immediate Action | Rationale |

| Spill (Solid) | Cover with wet paper towels to prevent dust.[1] Scoop into hazardous waste.[1] | Dry sweeping generates hazardous dust clouds.[1] |

| Skin Contact | Wash with soap and water for 15 min.[1][3][4] Do not use alcohol. | Alcohol may increase permeability of the bromide through the skin. |

| Eye Contact | Flush with water for 15 min.[1][3][4][5] Lift eyelids.[1] | Mechanical removal of micro-crystals is priority. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Corrosive risk to esophagus if regurgitated.[1] |

References

-

PubChem. 2-Amino-2-(4-bromophenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.

-

Ma, D., & Ng, S. (2020). Palladium-Catalyzed Suzuki–Miyaura Coupling of Free Amino Acids.[1][6] Journal of Organic Chemistry. (Protocol basis for unprotected coupling).

-

European Chemicals Agency (ECHA). Registration Dossier: Amino acid derivatives.[1] Available at: [Link]

-

Sigma-Aldrich. Safety Data Sheet: 4-Bromophenylglycine.[1] (General safety data reference).

Sources

- 1. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cochise.edu [cochise.edu]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective synthesis of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Technical Whitepaper: Scalable Routes to (R)-2-Amino-2-(4-bromophenyl)acetic Acid

Executive Summary

this compound (also known as D-4-bromophenylglycine) is a critical non-natural chiral amino acid. Its value lies not only in its chiral amine functionality—essential for peptide mimetics and

This guide details two high-fidelity synthetic routes selected for their enantiomeric excess (ee) and scalability:

-

The Biocatalytic Hydantoinase Process: The industrial standard for multi-kilogram production, utilizing Dynamic Kinetic Resolution (DKR).

-

Crystallization-Induced Asymmetric Transformation (CIAT): A robust chemical method ideal for pilot-scale synthesis, leveraging chiral auxiliaries to drive equilibrium toward the desired diastereomer.

Strategic Analysis: Route Selection

| Feature | Route A: Biocatalytic Hydantoinase | Route B: Chemical CIAT (Strecker) |

| Primary Mechanism | Dynamic Kinetic Resolution (DKR) | Thermodynamic Control (Solubility driven) |

| Chirality Source | D-Hydantoinase Enzyme | (R)-Phenylglycine amide (Auxiliary) |

| Scalability | High (Ton scale) | Medium (Kg scale) |

| Enantiomeric Excess | >99.5% (typically) | >98% (after hydrolysis) |

| Key Advantage | 100% theoretical yield (racemization of substrate) | Self-purifying (product crystallizes out) |

| Key Constraint | Requires fermentation/enzyme handling | Use of Cyanide sources (HCN/KCN) |

Deep Dive 1: The Biocatalytic Hydantoinase Route

Context: This method is the industry standard for manufacturing D-amino acids (e.g., D-hydroxyphenylglycine for Amoxicillin). It is superior because it converts both enantiomers of the racemic starting material into the (R)-product via spontaneous racemization.

Mechanism: Dynamic Kinetic Resolution (DKR)

The process begins with a racemic hydantoin.[1] At pH > 8.0, the hydantoin ring undergoes spontaneous racemization via an enol intermediate. The D-Hydantoinase enzyme selectively hydrolyzes only the D-hydantoin to the N-carbamoyl intermediate. Because the L-hydantoin continuously racemizes to restore equilibrium, the entire racemic pool is funneled to the D-product.

Figure 1: The Dynamic Kinetic Resolution loop allows 100% theoretical conversion of the racemate to the (R)-isomer.

Experimental Protocol

Step 1: Synthesis of DL-5-(4-bromophenyl)hydantoin (Bucherer-Bergs)

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve 4-bromobenzaldehyde in EtOH/H2O at 60°C.

-

Add

and KCN (Caution: Cyanide protocols apply). -

Heat to 60°C for 4–6 hours. The hydantoin precipitates as a white solid.

-

Cool, filter, and wash with water.

-

Checkpoint: Verify identity via NMR. The methine proton at the 5-position is characteristic.

-

Step 2: Enzymatic Hydrolysis

-

Biocatalyst: Arthrobacter crystallopoietes or recombinant E. coli expressing D-hydantoinase (commercially available in screening kits).

-

Buffer: 0.1 M Tris-HCl (pH 8.5) containing 1 mM

(cofactor). -

Procedure:

-

Suspend DL-hydantoin (50 g/L) in the buffer.

-

Add D-Hydantoinase (activity units dependent on supplier, typically 10 U/g substrate).

-

Incubate at 40°C with gentle stirring under nitrogen overlay (to prevent oxidative degradation).

-

Monitoring: Monitor consumption of hydantoin via HPLC. The racemization is the rate-limiting step; maintaining pH 8.5 is critical.

-

Termination: Once >98% hydantoin is consumed, heat to 80°C to denature enzyme or filter if immobilized.

-

Step 3: Decarbamoylation

-

Option A (Enzymatic): Add D-Carbamoylase directly to the mixture if available.

-

Option B (Chemical): Acidify to pH 1, add

(1.1 eq) at 0°C to cleave the carbamoyl group (diazotization/hydrolysis), then neutralize to isoelectric point (pI ~6.0) to precipitate the free amino acid.

Deep Dive 2: Crystallization-Induced Asymmetric Transformation (Chemical)

Context: When enzymes are unavailable, the CIAT Strecker reaction is the superior chemical route. It avoids the need for high-pressure hydrogenation and expensive chiral ligands. It utilizes (R)-phenylglycine amide as a chiral auxiliary.[2][3][4]

Mechanism

The reaction involves the condensation of 4-bromobenzaldehyde with (R)-phenylglycine amide to form a chiral imine. Upon addition of cyanide, two diastereomeric amino nitriles are formed. In methanol/water, the desired (R,R)-diastereomer is less soluble and precipitates. The solution equilibrium re-adjusts, eventually driving the entire mixture to the solid (R,R)-precipitate.

Figure 2: The thermodynamic sink of the crystallizing (R,R)-diastereomer drives the yield.

Experimental Protocol

Step 1: Asymmetric Strecker Reaction

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), (R)-Phenylglycine amide (1.0 eq), NaCN (1.2 eq), Acetic Acid (2.0 eq), Methanol/Water.

-

Procedure:

-

Dissolve (R)-phenylglycine amide in MeOH. Add 4-bromobenzaldehyde. Stir 2h to form imine.

-

Cool to 0°C. Add NaCN dissolved in minimal water, followed by dropwise acetic acid.

-

Allow to warm to room temperature. Stir for 24–48 hours.

-

Observation: A thick precipitate forms. This is the pure diastereomer.

-

Filter the solid. Wash with cold MeOH/Water.

-

Yield: Typically 85–90% (Diastereomeric Ratio > 98:2).

-

Step 2: Hydrolysis and Auxiliary Removal

-

Reagents: 6M HCl or

. -

Procedure:

-

Suspend the amino nitrile in 6M HCl. Heat to reflux (100°C) for 12 hours. This hydrolyzes the nitrile to the acid and cleaves the auxiliary.

-

Cool to room temperature.

-

Purification: The auxiliary (phenylglycine) and the product (4-bromophenylglycine) must be separated. This is often achieved by fractional crystallization at controlled pH or using ion-exchange chromatography (Dowex 50W). The 4-bromo substituent significantly alters solubility compared to the unsubstituted auxiliary, aiding separation.

-

Analytical Controls & Specifications

To validate the integrity of the synthesized this compound, the following parameters must be met:

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, Phosphate buffer/MeCN |